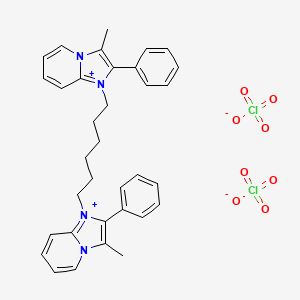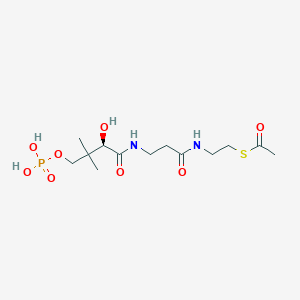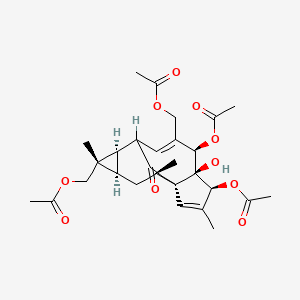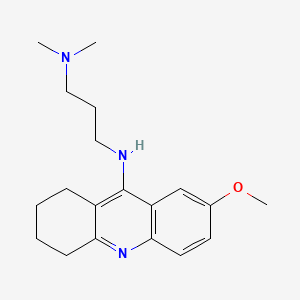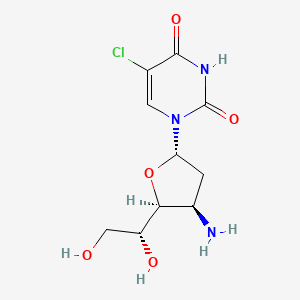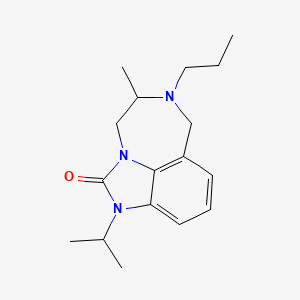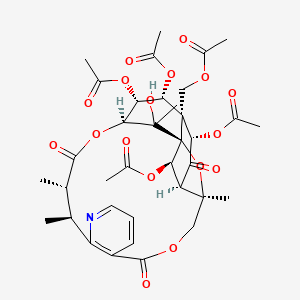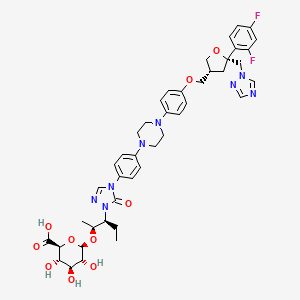
Posaconazole-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posaconazole-glucuronide is a metabolite of posaconazole, a triazole antifungal agent. Posaconazole is used to treat invasive fungal infections caused by species such as Candida and Aspergillus, particularly in immunocompromised patients . The glucuronide form is a result of the body’s metabolic process, where posaconazole undergoes glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of posaconazole-glucuronide involves the glucuronidation of posaconazole. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to posaconazole . The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct.
Analyse Chemischer Reaktionen
Types of Reactions: Posaconazole-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating the parent compound, posaconazole . This reaction is facilitated by enzymes such as β-glucuronidase.
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of water and β-glucuronidase enzyme. The reaction typically occurs under physiological conditions, such as in the human body at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is posaconazole itself .
Wissenschaftliche Forschungsanwendungen
Posaconazole-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Understanding its formation and elimination helps in optimizing posaconazole dosing regimens and improving therapeutic outcomes . Additionally, research on this compound contributes to the broader field of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of triazole antifungals .
Wirkmechanismus
Posaconazole-glucuronide itself does not have a direct mechanism of action as it is a metabolite. posaconazole, the parent compound, exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane dysfunction and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Posaconazole-glucuronide can be compared to glucuronide metabolites of other triazole antifungals, such as itraconazole-glucuronide and fluconazole-glucuronide . While all these compounds undergo glucuronidation, this compound is unique due to the specific structure of posaconazole, which includes a tetrahydrofuran ring and fluorophenyl groups . This structural uniqueness contributes to its broader spectrum of antifungal activity and different pharmacokinetic properties compared to other triazole antifungals .
Eigenschaften
CAS-Nummer |
697751-82-9 |
|---|---|
Molekularformel |
C43H50F2N8O10 |
Molekulargewicht |
876.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1 |
InChI-Schlüssel |
RMRMLQCGGXZVLN-OPXQCEFMSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Kanonische SMILES |
CCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


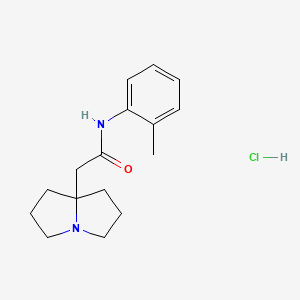
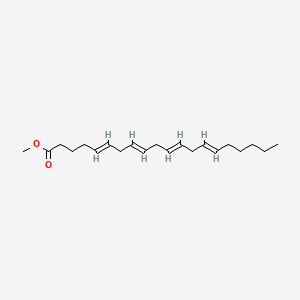
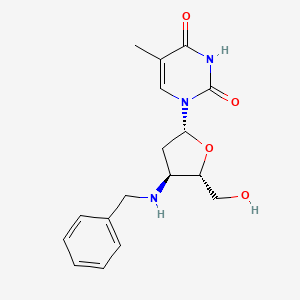
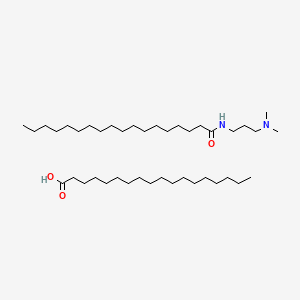
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
